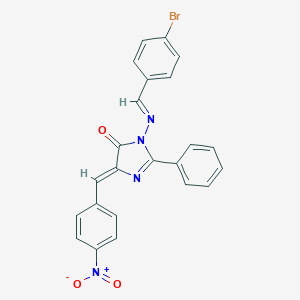

1-((p-Bromobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one

Übersicht

Beschreibung

1-((p-Bromobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one is a complex organic compound characterized by its unique structure, which includes bromine, nitro, and phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((p-Bromobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one typically involves multi-step organic reactions. One common method includes the condensation of p-bromobenzaldehyde with p-nitrobenzaldehyde in the presence of an amine and a catalyst under controlled temperature and pH conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-((p-Bromobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine and nitro groups make the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted imidazolinones.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

- Antimicrobial Activity :

-

Anticancer Properties :

- Research has shown that compounds with similar structures can induce apoptosis in cancer cells. Preliminary studies suggest that 1-((p-Bromobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one may have cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanisms of action .

- Enzyme Inhibition :

Materials Science Applications

- Organic Electronics :

- Photovoltaic Cells :

Case Study 1: Antimicrobial Efficacy

A study conducted on various imidazolinone derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Cytotoxicity against Cancer Cells

In vitro assays revealed that this compound exhibited selective cytotoxicity towards breast cancer cell lines while sparing normal cells. The mechanism was attributed to the induction of oxidative stress leading to apoptosis, highlighting its potential as an anticancer drug candidate.

Wirkmechanismus

The mechanism of action of 1-((p-Bromobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The presence of bromine and nitro groups can enhance its binding affinity and specificity towards certain targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one

- 1-((p-Fluorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one

Uniqueness

1-((p-Bromobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom can enhance the compound’s ability to participate in halogen bonding, which can be crucial for its interaction with biological targets.

Biologische Aktivität

1-((p-Bromobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement that includes bromine, nitro, and phenyl groups, which may influence its reactivity and interaction with biological targets.

The synthesis of this compound typically involves multi-step organic reactions, including the condensation of p-bromobenzaldehyde with p-nitrobenzaldehyde in the presence of an amine catalyst under controlled conditions. The reaction is usually conducted in organic solvents such as ethanol or methanol, optimizing yield and purity through various techniques, including continuous flow reactors .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, effective against various bacterial strains. The minimum inhibitory concentration (MIC) values are crucial for determining its efficacy against specific pathogens .

- Anticancer Properties: The compound has shown promise in anticancer research, particularly in inhibiting the growth of cancer cell lines. For example, studies have indicated that modifications to the imidazolinone structure can enhance anticancer activity against A549 lung cancer cells, with significant reductions in cell viability observed at certain concentrations .

The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. The presence of bromine and nitro groups enhances binding affinity to enzymes and receptors, potentially leading to the inhibition or activation of critical biological pathways. This mechanism could explain its observed effects on cell proliferation and microbial growth .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Activity Study:

- Antimicrobial Efficacy:

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that variations in substituents significantly impact biological activity. For instance, compounds with different halogen substitutions (chlorine vs. bromine) exhibit varying degrees of reactivity and efficacy against cancer cells. The presence of bromine in this compound enhances its ability to participate in halogen bonding, which may be crucial for its interaction with biological targets .

| Compound Name | Structure | Anticancer Activity (A549 Cell Line Viability Reduction) | MIC (S. aureus) |

|---|---|---|---|

| This compound | Structure | 67% | 32 µg/mL |

| 1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one | Structure | 45% | 64 µg/mL |

| 1-((p-Fluorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one | Structure | 50% | 128 µg/mL |

Eigenschaften

IUPAC Name |

(5Z)-3-[(E)-(4-bromophenyl)methylideneamino]-5-[(4-nitrophenyl)methylidene]-2-phenylimidazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15BrN4O3/c24-19-10-6-17(7-11-19)15-25-27-22(18-4-2-1-3-5-18)26-21(23(27)29)14-16-8-12-20(13-9-16)28(30)31/h1-15H/b21-14-,25-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSJWIWIVOKGOX-JPCQLYNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N2N=CC4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)N2/N=C/C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15BrN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126245-05-4 | |

| Record name | 4H-Imidazol-4-one, 3,5-dihydro-3-(((4-bromophenyl)methylene)amino)-5-((4-nitrophenyl)methylene)-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126245054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.